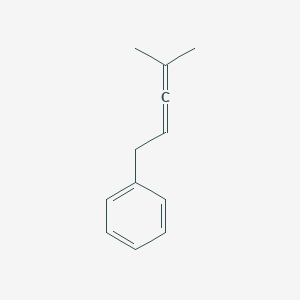

(4-Methylpenta-2,3-dien-1-yl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

65108-23-8 |

|---|---|

Molecular Formula |

C12H14 |

Molecular Weight |

158.24 g/mol |

InChI |

InChI=1S/C12H14/c1-11(2)7-6-10-12-8-4-3-5-9-12/h3-6,8-9H,10H2,1-2H3 |

InChI Key |

LQEWBMUGVVQIHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C=CCC1=CC=CC=C1)C |

Origin of Product |

United States |

Iii. Stereochemical Control and Chiral Induction in 4 Methylpenta 2,3 Dien 1 Yl Benzene Synthesis

Fundamental Principles of Axial Chirality in Allene (B1206475) Systems

Unlike the more common central chirality found in molecules with stereogenic atoms (like an asymmetric carbon), allenes can possess axial chirality. masterorganicchemistry.com This stereochemical feature arises from the non-planar arrangement of substituents around a chiral axis. slideshare.netwikipedia.org The structure of the allene core, with its cumulative double bonds (C=C=C), forces the substituents on the terminal carbons to lie in perpendicular planes. masterorganicchemistry.com

For an allene of the general form abC=C=Ccd to be chiral, it must lack a plane of symmetry. This condition is met when the substituents on each terminal carbon are different (i.e., a ≠ b and c ≠ d). masterorganicchemistry.comwikipedia.org In the case of (4-Methylpenta-2,3-dien-1-yl)benzene, the terminal carbons are substituted as (H)(Benzyl)C=C=C(CH₃)₂, where Benzyl (B1604629) represents the C₆H₅CH₂ group. Since one of the terminal carbons is attached to two identical methyl groups, this compound itself is achiral. However, derivatives where the two methyl groups are replaced by different substituents would be chiral. The principles discussed below apply to the synthesis of such chiral analogues.

The rotation barrier around the C=C=C axis in allenes is substantial, with values around 195 kJ/mol for 1,3-dialkylallenes and greater than 125 kJ/mol for 1,3-diarylallenes, which is well above the threshold required for the isolation of stable stereoisomers at room temperature. msu.edu This rotational stability is fundamental to the existence and isolation of enantiomerically pure allenes. nih.gov

Asymmetric Synthetic Approaches to Chiral Aryl-Substituted Allenes

The synthesis of enantiomerically enriched aryl-substituted allenes, such as chiral derivatives of this compound, has been a major focus of research. rsc.org Key strategies include the use of chiral catalysts, stereospecific substitution reactions, and the transfer of pre-existing chirality.

Transition metal catalysis is a powerful tool for forging the allene backbone with high enantioselectivity. researchgate.net The design of chiral ligands, which coordinate to the metal center, is crucial for creating a chiral environment that differentiates between the transition states leading to the two possible enantiomers.

Various catalytic systems have been developed:

Palladium Catalysis: Palladium complexes, often paired with chiral phosphine (B1218219) ligands, are effective in a range of reactions. For instance, asymmetric [3+2] cycloaddition reactions using racemic allenes can produce highly functionalized chiral allenes with excellent control of enantioselectivity. researchgate.netbohrium.com Chiral phosphoric acids have also been used as co-catalysts with palladium to circumvent issues with ligand sensitivity under oxidative conditions. mdpi.com

Rhodium Catalysis: Rhodium(I) catalysts have been successfully employed in the chemo- and enantioselective 1,6-conjugate addition of aryltitanates to generate tetrasubstituted axially chiral exocyclic allenes. researchgate.net Allene-containing bisphosphines have been designed as ligands for Rh(I), promoting asymmetric additions with high enantioselectivity. nih.gov

Copper Catalysis: Copper-hydride catalyzed reactions and copper(I)/chiral bisoxazoline systems have proven efficient for synthesizing axially chiral allenes. researchgate.net Copper-catalyzed propargylic substitution is a key strategy for simultaneously installing a functional group and inducing axial chirality. nih.gov

Organocatalysis: Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have emerged as potent catalysts for the enantioselective synthesis of allenes. acs.orgnih.gov These catalysts can activate racemic propargylic alcohols to generate intermediates that then react with nucleophiles within a chiral environment, leading to highly enantioenriched tetrasubstituted allenes. nih.govd-nb.info

| Metal/Catalyst Type | Chiral Ligand/Co-catalyst Example | Reaction Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Chiral Phosphines, VAPPOL-PA | [3+2] Cycloaddition, Cross-Dehydrogenative Coupling | High to Excellent | bohrium.commdpi.com |

| Rhodium (Rh) | AllenePhos | Conjugate Addition, Arylboronic Acid Addition | High | researchgate.netnih.gov |

| Copper (Cu) | Chiral Bisoxazoline | Propargylic Substitution | Good to Excellent | researchgate.net |

| Organocatalyst | Chiral Phosphoric Acid (CPA) | Dehydrative Arylation from Propargylic Alcohols | Up to 97% | acs.orgnih.gov |

Stereospecific nucleophilic substitution reactions of propargylic electrophiles are a cornerstone of chiral allene synthesis. The most common and reliable pathway is the anti-Sₙ2' mechanism, where the nucleophile attacks the triple bond at the face opposite to the leaving group, resulting in a predictable stereochemical outcome. scripps.edu

Organocopper reagents are frequently used nucleophiles in these transformations. The reaction of these reagents with enantioenriched propargylic derivatives (such as esters, ethers, or phosphates) proceeds with high stereospecificity, yielding axially chiral allenes. researchgate.net Similarly, hydride reagents can participate in direct Sₙ2' additions to propargylic alcohols. While traditional hydride reagents often led to incomplete chirality transfer, newer methods using reagents like Cp₂Zr(H)Cl (Schwartz's reagent) in combination with zinc or magnesium alkoxides can generate allenes with high optical purity from chiral propargylic alcohols. nih.govnih.govresearchgate.net

A highly effective strategy for synthesizing chiral allenes involves the transfer of chirality from a stereocenter in the starting material to the chiral axis of the allene product (central-to-axial chirality transfer). researchgate.netnih.gov This approach relies on the use of enantiomerically pure propargylic precursors.

The Sₙ2' reaction is a prime example of this principle. An enantioenriched propargylic alcohol, for instance, possesses central chirality at the carbon bearing the hydroxyl group. When this alcohol (or a derivative) undergoes an Sₙ2' reaction, the stereochemistry of this center dictates the configuration of the resulting allene axis. nih.govresearchgate.net This transfer is often highly efficient, with little to no loss of stereochemical information.

Another example involves the traceless Petasis reaction, where an asymmetric boronate addition to a sulfonyl hydrazone generates a chiral propargylic hydrazide. This intermediate then decomposes through a retro-ene fragmentation, resulting in a stereospecific point-to-axial transfer of chirality to yield the enantioenriched allene. nih.gov

Diastereoselective Synthesis of this compound Derivatives

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters in a molecule. In the context of allene synthesis, this often involves creating a new stereocenter adjacent to the allene's chiral axis in a controlled manner.

For example, a chiral phosphoric acid-catalyzed reaction between racemic propargylic alcohols and thiazolones can generate axially chiral tetrasubstituted allenes that also contain a sulfur-bearing quaternary carbon stereocenter, with diastereomeric ratios (dr) ranging from 6:1 to 15:1. nih.gov Similarly, palladium-catalyzed [3+2] cycloaddition reactions can form products with excellent control of both enantioselectivity and diastereoselectivity. bohrium.com The diastereoselective Sₙ2'-substitution of enantiomerically enriched alkylcopper reagents with enantioenriched propargylic phosphates allows for the preparation of α-chiral allenes with excellent retention of configuration. researchgate.net These methods demonstrate that the stereochemical information inherent in the catalyst or a chiral starting material can be effectively translated to control the configuration of multiple stereogenic elements in the final product.

V. Advanced Spectroscopic Characterization and Analytical Methodologies for 4 Methylpenta 2,3 Dien 1 Yl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For (4-Methylpenta-2,3-dien-1-yl)benzene, both one-dimensional and two-dimensional NMR experiments are utilized to assign the proton (¹H) and carbon (¹³C) signals unequivocally.

High-field ¹H and ¹³C NMR spectra provide the initial and most crucial data for structural confirmation. The chemical shifts (δ) in parts per million (ppm) reveal the electronic environment of each nucleus, while the coupling constants (J) in Hertz (Hz) in the ¹H NMR spectrum give information about the connectivity of neighboring protons.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons of the benzene (B151609) ring, the protons of the allenic system, the benzylic protons, and the protons of the methyl groups. The aromatic protons typically appear in the downfield region (around 7.2-7.4 ppm). The allenic proton, being adjacent to the double bonds, would likely resonate in the olefinic region. The benzylic protons adjacent to the benzene ring and the allene (B1206475) would have a characteristic chemical shift, and the two methyl groups attached to the allene would be expected to be nearly equivalent, giving rise to a single, more intense signal.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The central carbon of the allene system is a key feature, typically appearing at a very downfield chemical shift (around 200 ppm) due to its sp-hybridization and unique electronic environment. The other sp2-hybridized carbons of the allene and the benzene ring would appear in the region of approximately 90-150 ppm. The sp3-hybridized benzylic carbon and the methyl carbons would resonate in the upfield region of the spectrum.

Based on analysis of a structurally similar isomer, 1-(4-methylpenta-2,3-dien-2-yl)benzene, the following table presents expected chemical shift regions for the target compound.

| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Aromatic-H | 7.20 - 7.40 | Aromatic C-H | 125.0 - 129.0 |

| Allenic-H | 5.00 - 5.50 | Aromatic C-ipso | 135.0 - 140.0 |

| Benzylic-H₂ | 3.30 - 3.50 | Allenic C=C =C | ~200.0 |

| Methyl-H₆ | 1.70 - 1.80 | Allenic C =C=C | 90.0 - 100.0 |

| Benzylic-CH₂ | 30.0 - 40.0 | ||

| Methyl-CH₃ | 20.0 - 25.0 |

Note: The data in this table is predictive and based on the analysis of a structural isomer. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the benzylic protons and the adjacent allenic proton, as well as couplings between the protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is essential for definitively assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the signal for the benzylic protons would correlate with the signal for the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting different parts of the molecule. For example, the benzylic protons would show a correlation to the ipso-carbon of the benzene ring and to the sp2 carbons of the allene system, confirming the connectivity of the benzyl (B1604629) group to the allene. The methyl protons would show correlations to the sp2 carbons of the allene.

NOE (Nuclear Overhauser Effect): NOE spectroscopy provides information about the spatial proximity of protons. This can be used to confirm stereochemistry and the three-dimensional structure of the molecule.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₄), the expected exact mass can be calculated. This experimental value is then compared to the theoretical mass to confirm the molecular formula with a high degree of confidence.

| Formula | Calculated Exact Mass |

| C₁₂H₁₄ | 158.1096 |

Different ionization methods can be employed to generate ions for mass analysis, with Electron Ionization (EI) and Electrospray Ionization (ESI) being common. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule and offers valuable structural information.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. A common fragmentation pathway for compounds containing a benzyl group is the cleavage of the benzylic bond to form the stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Another likely fragmentation would involve the loss of a methyl group (CH₃), resulting in a fragment at m/z 143.

Electrospray Ionization (ESI): ESI is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecule [M+H]⁺ or adduct ion (e.g., [M+Na]⁺). This is particularly useful for confirming the molecular weight of the compound.

| Ion | Description | Expected m/z |

| [C₁₂H₁₄]⁺ | Molecular Ion | 158.1 |

| [C₁₁H₁₁]⁺ | Loss of a methyl group (M-15) | 143.1 |

| [C₇H₇]⁺ | Tropylium ion | 91.1 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups:

Aromatic C-H Stretching: Aromatic C-H bonds typically show stretching vibrations at wavenumbers just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).

Allenic C=C=C Stretching: The cumulative double bonds of the allene group give rise to a characteristic absorption band in the region of 1950-1980 cm⁻¹. This is a key diagnostic peak for identifying the allene functionality.

Aromatic C=C Bending: The carbon-carbon bonds in the benzene ring have characteristic bending vibrations in the fingerprint region, typically between 1450 and 1600 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the benzylic CH₂ group and the methyl groups will show stretching vibrations just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3030 - 3100 |

| Allenic C=C=C | Asymmetric Stretching | 1950 - 1980 |

| Aromatic C=C | Bending | 1450 - 1600 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., Chiral HPLC)

The determination of the enantiomeric excess (ee) of chiral allenes is crucial in asymmetric synthesis and for establishing structure-activity relationships. Chiral High-Performance Liquid Chromatography (HPLC) stands out as a powerful and widely used technique for the separation and quantification of enantiomers. The success of this method hinges on the selection of an appropriate chiral stationary phase (CSP) that exhibits differential interactions with the enantiomers of the analyte.

For non-polar analytes like this compound, which is an allenic hydrocarbon, polysaccharide-based CSPs are often effective. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, possess helical polymer structures that create chiral cavities and grooves. Enantiomers can selectively fit into these chiral spaces, leading to different retention times and, consequently, separation.

While specific methods for the chiral resolution of this compound are not extensively documented in readily available literature, valuable insights can be drawn from the successful separation of structurally analogous aromatic allenes. For instance, research on the enantiomeric separation of hexa-3,4-dien-3-ylbenzene, another aromatic allene, has demonstrated the efficacy of a cellulose carbamate-based stationary phase (Chiralcel OD-3). In such cases, a normal-phase elution mode, employing non-polar mobile phases like heptane (B126788) or mixtures of alkanes and alcohols, is typically favored. The separation mechanism relies on a combination of interactions, including π-π stacking between the aromatic rings of the analyte and the phenyl groups of the CSP, hydrogen bonding, and dipole-dipole interactions, alongside steric hindrance within the chiral cavities of the stationary phase.

The optimization of a chiral HPLC method for this compound would involve screening various polysaccharide-based columns and mobile phase compositions to achieve baseline separation of the enantiomers. Key parameters to be considered are the retention factors (k), the separation factor (α), and the resolution (Rs).

| Parameter | Description | Typical Goal |

| Retention Factor (k) | A measure of the time a solute spends in the stationary phase relative to the mobile phase. | 2 < k < 10 |

| Separation Factor (α) | The ratio of the retention factors of the two enantiomers. It must be greater than 1 for separation to occur. | α > 1.1 |

| Resolution (Rs) | A quantitative measure of the degree of separation between two chromatographic peaks. | Rs ≥ 1.5 (for baseline separation) |

Once a suitable method is developed and validated, it can be used to accurately determine the enantiomeric purity of synthesized or isolated samples of this compound.

Optical Rotation Measurements for Chiral Allene Characterization

Optical rotation is a fundamental chiroptical property of chiral molecules, including allenes that exhibit axial chirality. When a beam of plane-polarized light passes through a solution containing an excess of one enantiomer of this compound, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the specific enantiomer and can be measured using a polarimeter.

The specific rotation, denoted as [α], is a standardized measure of this rotation and is calculated using the Biot equation:

[α]λT = α / (l × c)

where:

α is the observed rotation in degrees.

T is the temperature in degrees Celsius.

λ is the wavelength of the light, typically the sodium D-line (589 nm).

l is the path length of the polarimeter cell in decimeters.

c is the concentration of the sample in grams per milliliter.

The sign of the specific rotation (+ or -) indicates whether the compound is dextrorotatory (rotates the plane of polarized light to the right) or levorotatory (rotates to the left). This provides a critical piece of information for distinguishing between the two enantiomers.

The determination of the specific rotation is an essential step in the characterization of a newly synthesized chiral molecule. It serves as a key identifying feature and is often used in conjunction with other techniques, such as chiral HPLC and circular dichroism, to confirm the enantiomeric purity and assign the absolute configuration of the enantiomers.

| Parameter | Unit | Description |

| Observed Rotation (α) | degrees (°) | The measured angle of rotation of plane-polarized light. |

| Specific Rotation ([α]) | degrees·mL·g⁻¹·dm⁻¹ | A standardized measure of optical rotation, characteristic of a chiral compound. |

| Concentration (c) | g/mL | The concentration of the chiral substance in the solvent. |

| Path Length (l) | dm | The length of the polarimeter cell through which the light passes. |

| Wavelength (λ) | nm | The wavelength of the light used for the measurement (commonly 589 nm). |

| Temperature (T) | °C | The temperature at which the measurement is performed. |

Vi. Computational and Theoretical Investigations on 4 Methylpenta 2,3 Dien 1 Yl Benzene and Allene Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the behavior of allene (B1206475) systems. These methods allow for a detailed examination of molecular orbitals, charge distribution, and the energies of different electronic states.

The application of computational methods is crucial for understanding the bonding and reactivity of allenes. rsc.org Density Functional Theory (DFT) and ab initio methods are at the forefront of these investigations, providing reliable means to calculate the geometric and energetic properties of allene derivatives.

Geometry optimization is performed to find the lowest energy arrangement of atoms in a molecule, its equilibrium structure. DFT functionals such as B3LYP, M05-2X, and M06-2X are commonly employed for these calculations, offering a balance between computational cost and accuracy. rsc.orgirb.hr Ab initio methods, like Hartree-Fock and Møller-Plesset perturbation theory (MP3), while often more computationally intensive, provide a high level of theory for benchmarking results. nih.gov For complex reactions, multiconfigurational methods like CASSCF and CASPT2 are used to accurately describe electronic structures where DFT might be inadequate, such as in diradical species. nih.govacs.org

These calculations yield important data, including bond lengths, bond angles, and total electronic energies, which are essential for understanding molecular stability and strain. For instance, DFT calculations have been used to study the basicity of allenes incorporated into cyclic structures, revealing how structural strain can dramatically influence chemical properties. rsc.orgirb.hr

| Method | Abbreviation | Typical Application | Reference |

|---|---|---|---|

| Density Functional Theory | DFT (e.g., B3LYP, M06-2X) | Geometry optimization, energy calculations, frequency analysis. | rsc.orgirb.hr |

| Ab Initio Hartree-Fock | HF | Initial geometry optimization, wavefunction analysis. | nih.gov |

| Møller-Plesset Perturbation Theory | MPn (e.g., MP3) | Inclusion of electron correlation for more accurate energy calculations. | nih.gov |

| Complete Active Space Self-Consistent Field | CASSCF | Studying multi-reference systems like diradicals and transition states. | nih.govacs.org |

| Coupled Cluster | CC (e.g., CCSD(T)) | High-accuracy single-point energy calculations ("gold standard"). | nih.gov |

Many reactions involving allenes proceed through reactive intermediates, such as carbenes or diradicals, which can exist in different electronic spin states: singlet or triplet. askiitians.com In a singlet state, all electrons are spin-paired, whereas in a triplet state, two electrons have parallel spins. askiitians.comalchemyst.co.uk This difference in electron configuration leads to distinct geometries, energies, and reactivities. researchgate.netvedantu.com

| Property | Singlet State | Triplet State | Reference |

|---|---|---|---|

| Electron Spins | Paired (antiparallel) | Unpaired (parallel) | askiitians.com |

| Nature of Species | Typically closed-shell or zwitterionic character | Diradical character | researchgate.net |

| Reactivity in Additions | Can undergo concerted, stereospecific additions. | Typically undergoes stepwise additions, allowing for loss of stereochemistry. | alchemyst.co.ukvedantu.com |

| Typical Geometry | Often bent for carbenes. | Can be bent or linear, often more stable in a linear or near-linear geometry. | askiitians.com |

Mechanistic Modeling and Transition State Analysis

Mechanistic modeling aims to map out the entire course of a chemical reaction, identifying all intermediates and the transition states that connect them. This provides a detailed, step-by-step picture of how reactants are converted into products.

An energy profile is a graph that plots the potential energy of a system as a function of the reaction coordinate. chemguide.co.uksolubilityofthings.com It provides a visual representation of the energy changes during a reaction, including the energies of reactants, products, intermediates, and transition states.

For allenes, computational chemists model various reaction pathways, such as isomerizations (e.g., alkyne-to-allene rearrangements) and addition reactions (e.g., cycloadditions, electrophilic additions). scribd.comkulturkaufhaus.de For example, the Diels-Alder reaction of allene with butadiene has been studied computationally, revealing two competing pathways: a concerted mechanism and a stepwise radical mechanism. nih.govacs.org Calculations using CASPT2//CASSCF methods have been used to construct the potential energy surface for this reaction. nih.gov The results show the existence of a single "ambimodal" transition state that can lead to either the concerted pathway or a diradical intermediate, which can then proceed to the final products. nih.gov

| Reaction | Pathway | Activation Energy (kcal/mol) | Method | Reference |

|---|---|---|---|---|

| Allene + Butadiene | Concerted (4+2) | 27.7 | CASPT2//CASSCF(8,8) | nih.gov |

| Allene + Benzene (B151609) | Concerted (4+2) | 37.1 | CASPT2//CASSCF(10,10) | acs.org |

| Allene + Benzene | Stepwise (Diradical Formation) | 42.1 | CASPT2//CASSCF(10,10) | acs.org |

| Allene Dimerization | Diradical Formation | 32.9 | Coupled-Cluster | nih.govacs.org |

Substituents can have a profound impact on the stability of allenes and the energy barriers of their reactions. The phenyl and methyl groups present in (4-Methylpenta-2,3-dien-1-yl)benzene influence its reactivity through both electronic and steric effects.

Methyl Groups: Alkyl groups, like methyl, are electron-donating and stabilize the double bonds of an allene system through hyperconjugation and inductive effects. fiveable.me This increased stability can affect the thermodynamics of a reaction. In terms of kinetics, methyl substitution can also influence reaction dynamics by altering the molecule's inertia and density of states, which can change the pathways taken after photoexcitation. aip.org

Phenyl Group: A phenyl group can stabilize adjacent radical or cationic centers through resonance delocalization. quora.com In reactions proceeding through such intermediates, a phenyl substituent can significantly lower the activation barrier. For example, in radical additions to allenes, aromatic substituents on an adjacent alkyne stabilize the resulting benzylic radical, facilitating the reaction. nih.gov However, a phenyl group is also sterically demanding. While it is planar, its orientation can influence the accessibility of reaction sites. stackexchange.com In some cases, the CH/π attraction between a methyl and a phenyl group can lead to specific conformations that influence reactivity. nih.gov

| Substituent | Electronic Effect | Steric Effect | Impact on Stability/Barriers | Reference |

|---|---|---|---|---|

| Methyl | Electron-donating (Inductive, Hyperconjugation) | Moderate | Stabilizes the allene ground state; can lower barriers to forming cationic intermediates. | fiveable.meaip.org |

| Phenyl | Electron-withdrawing (Inductive); Electron-donating/withdrawing (Resonance) | Significant | Can stabilize adjacent radical or ionic intermediates via resonance, lowering reaction barriers. Planar nature can reduce steric hindrance in certain orientations. | quora.comnih.govstackexchange.com |

Kinetic Studies and Rate Constant Predictions for Allene Reactions

Beyond mapping reaction pathways, computational chemistry can predict the rates at which these reactions occur. By calculating the free energy of activation (ΔG‡), one can estimate the rate constant (k) of a reaction using Transition State Theory (TST). acs.orgnih.gov

For simple, single-step reactions, the rate constant can be calculated directly from the energy barrier. For more complex, multi-step reactions involving intermediates, more sophisticated methods like Rice-Ramsperger-Kassel-Marcus (RRKM) theory combined with master equation calculations are used. nih.gov These methods account for the pressure and temperature dependence of the reaction rates, which is particularly important in gas-phase chemistry, such as combustion and pyrolysis. researchgate.netosti.gov

Stereochemical Implications from Computational Models (e.g., for E/Z isomerization, chirality transfer)

Computational models, particularly those based on density functional theory (DFT), have become indispensable tools for understanding the stereochemical outcomes of reactions involving allenes. These theoretical investigations provide detailed insights into reaction mechanisms, transition states, and the factors governing stereoselectivity, such as E/Z isomerization and chirality transfer.

E/Z Isomerization: The geometric isomerization of double bonds is a fundamental process in organic chemistry. Computational studies on analogous systems, such as substituted alkenes and allene oxides, have established a framework for understanding the isomerization of allenes. researchgate.netacs.orgacs.org Theoretical models can calculate the energy barriers associated with the rotation around the C=C bond. This is often achieved by mapping the potential energy surface along the isomerization coordinate. For allene systems, which possess cumulated double bonds, computational analysis helps predict the stability of geometric isomers and the feasibility of their interconversion under thermal or photochemical conditions. researchgate.net For instance, in photocatalyzed isomerization, computational models can elucidate the nature of the excited state (e.g., singlet vs. triplet energy transfer) and explain how electronic polarization within the molecule influences the photostationary state, ultimately favoring the formation of one isomer over the other. acs.org These models have shown that in polarized alkenes, deconjugation in the Z-isomer can prevent re-excitation, leading to high selectivity. acs.org

Chirality Transfer: Allenes substituted with four different groups at their termini exhibit axial chirality, a stereochemical feature arising from the non-planar arrangement of substituents around the C=C=C axis. masterorganicchemistry.com This inherent chirality can be transferred during chemical reactions to create new stereocenters. Computational models are crucial for predicting the efficiency and stereochemical sense of this chirality transfer.

In metal-catalyzed reactions and cycloadditions, theoretical studies can model the interaction between the chiral allene, the catalyst, and the reaction partner. nih.govrsc.org For example, in intramolecular [2+2] cycloadditions of enantiomerically enriched allenoates, computational analysis can rationalize the role of the catalyst in achieving high diastereoselectivity. nih.gov These models elucidate the geometry of the transition states, identifying key steric and electronic interactions that dictate which product diastereomer is formed preferentially. The transfer of axial chirality from an allene to a central chirality in the product is a synthetically valuable transformation, and computational chemistry provides a powerful means to understand and optimize these processes. researchgate.netnih.gov

Analysis of Strain in Cyclic Allene Systems and Its Impact on Reactivity

The incorporation of an allene functional group, which prefers a linear geometry, into a small ring system induces significant ring strain. This strain dramatically influences the structure, stability, and chemical reactivity of cyclic allenes, making them valuable but often transient intermediates in organic synthesis. nih.govumn.edu Computational and theoretical investigations have been pivotal in quantifying this strain and correlating it with observed reactivity. nih.govillinois.edu

Quantification of Allene Strain: The strain energy of cyclic allenes can be estimated computationally using methods like isodesmic and homodesmotic equations at various levels of theory, such as B3LYP. researchgate.net These methods compare the energy of the strained cyclic allene to that of appropriate strain-free reference compounds, allowing for the isolation of the strain energy associated with the distorted allene unit. Calculations show a clear trend: as the ring size decreases, the deviation from the ideal 180° allene bond angle increases, leading to a substantial rise in strain energy. researchgate.net For example, the strain energy escalates from a mere 2 kcal/mol in 1,2-cyclononadiene (B72335) to over 50 kcal/mol in 1,2-cyclopentadiene. researchgate.net

Table 1: Calculated Strain Energies for Various Cyclic Allenes Strain energies estimated using homodesmotic equations at the B3LYP/6-311+G(d,p)+ZPVE level of theory. researchgate.net

| Cyclic Allene | Ring Size | Calculated Strain Energy (kcal/mol) |

| 1,2-Cyclononadiene | 9 | 2 |

| 1,2-Cyclooctadiene | 8 | 5 |

| 1,2-Cycloheptadiene | 7 | 14 |

| 1,2-Cyclohexadiene | 6 | 32 |

| 1,2-Cyclopentadiene | 5 | 51 |

| 1,2-Cyclobutadiene | 4 | 65 |

| 1,2,4-Cyclohexatriene | 6 | 34 |

Impact of Strain on Reactivity: The high potential energy stored in strained cyclic allenes serves as a powerful driving force for a variety of chemical transformations. umn.edu Computational studies have demonstrated that this strain directly lowers the activation barriers for reactions that release it, leading to enhanced reactivity. nih.govresearchgate.net

Cycloaddition Reactions: The geometric predistortion of the allene in a cyclic system enhances its reactivity in cycloadditions. researchgate.net Theoretical analysis suggests this is not merely due to strain release but also because the distortion leads to a smaller HOMO-LUMO gap, facilitating more stabilizing orbital interactions with dienophiles or dipoles. researchgate.net

Novel Rearrangements: Strain can enable unique reaction pathways not observed in acyclic analogs. DFT studies have uncovered a distinct mode of reactivity where a group migrates from a substituent to the central carbon of the allene. nih.gov This process is driven by the release of strain and leads to the formation of highly substituted aromatic products. Computational models comparing strained cyclic allenes (e.g., 1,2-cyclohexadiene) with unstrained acyclic models show significantly lower activation barriers for the migration in the strained systems. nih.gov

Cycloaromatization: In species like 1,2,4-cyclohexatriene, the inherent strain facilitates isomerization to more stable benzenoid structures. Theoretical calculations have explored the mechanisms of this process, indicating that pathways involving successive nih.govacs.org hydrogen shifts can be more favorable than a direct nih.govillinois.edu shift. acs.org

The predictive power of these computational models allows chemists to anticipate the reactivity of these transient intermediates and harness their strain-driven reactivity for the synthesis of complex molecular architectures. nih.govpku.edu.cn

Vii. Advanced Research Directions and Potential Applications in Academic Contexts

Development of Novel Catalytic Systems for Regio- and Stereoselective Functionalization of Allenes

The functionalization of allenes presents a significant challenge due to the presence of multiple reactive sites, often leading to mixtures of products. Consequently, a primary focus of current research is the development of sophisticated catalytic systems that can control both the regioselectivity (where the new bond forms) and stereoselectivity (the 3D arrangement of atoms) of these transformations. For a molecule such as (4-Methylpenta-2,3-dien-1-yl)benzene, this involves selectively targeting one of the two double bonds and controlling the formation of new chiral centers.

Recent advancements have seen the emergence of various transition metal catalysts, including those based on palladium, gold, copper, and rhodium, which have shown remarkable efficacy in guiding the outcome of allene (B1206475) functionalization. mdpi.com For instance, palladium-catalyzed reactions have been developed for the cross-coupling of allenes, enabling the formation of complex dendralenes through selective C-H activation. researchgate.net Gold catalysts are particularly effective in activating the π-system of allenes for various transformations. scripps.edu

First-row transition metals like cobalt and nickel are also gaining prominence as sustainable alternatives for catalyzing reactions such as the hydroboration of allenes, which can yield valuable Z-allylic boronates with high regio- and stereoselectivity. The development of novel ligands for these catalytic systems is crucial for fine-tuning their reactivity and achieving the desired selectivity.

Future research in this area will likely focus on:

Designing new chiral ligands to induce high levels of enantioselectivity in reactions involving this compound.

Exploring the potential of photoredox catalysis to enable novel, light-mediated functionalizations of aryl-allenes under mild conditions. rsc.org

Developing dual-catalytic systems that can perform multiple transformations in a single step, increasing synthetic efficiency.

Table 1: Overview of Catalytic Systems for Allene Functionalization

| Catalyst Type | Typical Reactions | Key Advantages |

| Palladium | Cross-coupling, Cycloadditions, C-H Functionalization | High efficiency, Broad substrate scope |

| Gold | Cycloisomerization, Nucleophilic additions | Mild reaction conditions, High functional group tolerance |

| Copper | Hydrofunctionalization, Borylation, Silylation | Readily available, Cost-effective |

| Rhodium | Cycloadditions, Hydroacylation | High regio- and stereoselectivity |

| Nickel | Hydroalkylation, Cross-coupling | Earth-abundant, Unique reactivity |

Integration of this compound into Complex Molecule Synthesis and Structural Diversity Creation

The inherent reactivity of the allene moiety makes this compound an attractive starting material for the synthesis of complex molecules, including natural products and advanced materials. nih.govrsc.org The axial chirality of appropriately substituted allenes can be transferred to create stereochemically rich, acyclic, and cyclic structures. nih.gov

Precursors to Natural Products: Many natural products feature the allene functional group, and numerous synthetic strategies leverage allenes as key intermediates. researchgate.netresearchgate.net For example, the allene unit can participate in a variety of cycloaddition reactions, such as [4+2], [3+2], and [2+2] cycloadditions, to rapidly construct carbocyclic and heterocyclic scaffolds that form the core of many biologically active molecules. mdpi.com The aryl group in this compound can further influence the reactivity and provide a handle for subsequent modifications.

Advanced Materials: The rigid and chiral nature of the allene scaffold is being increasingly exploited in the development of advanced materials with unique chiroptical properties. researchgate.net Enantiopure allenes have been incorporated into a variety of molecular architectures, including:

Shape-persistent macrocycles

Foldamers and polymers

Charge-transfer chromophores

Dendrimers

Liquid crystals

Redox-switchable chiral chromophores researchgate.net

The introduction of this compound into these systems could lead to novel materials with interesting electronic and optical properties, driven by the interplay between the aryl substituent and the allene core.

Exploration of New Chemical Transformations and Rearrangements Unique to Aryl-Substituted Allenes

Aryl-substituted allenes like this compound exhibit unique reactivity patterns that can be harnessed for novel chemical transformations. The electronic communication between the aromatic ring and the allene moiety can influence the regioselectivity of reactions and enable transformations not readily accessible with other unsaturated systems.

Current research is actively exploring a range of reactions, including:

Cycloaddition Reactions: Allenes are excellent partners in various cycloaddition reactions to form diverse cyclic systems. mdpi.com For example, rhodium-catalyzed intermolecular (5+2) cycloadditions with vinylcyclopropanes can yield complex seven-membered rings. nih.govnih.govacs.org

C-H Functionalization: Direct functionalization of the C-H bonds on the allene or the appended aryl group offers an atom-economical approach to increase molecular complexity. rsc.org

Radical Transformations: The unique electronic structure of allenes makes them susceptible to radical additions, opening up avenues for novel bond formations. nih.gov

Visible-Light-Mediated Functionalization: The use of photoredox catalysis has emerged as a powerful tool for the functionalization of allenes under mild conditions, enabling transformations that are often difficult to achieve with traditional thermal methods. rsc.org

Future work will likely focus on discovering entirely new modes of reactivity for aryl-allenes, potentially leading to the development of unprecedented synthetic methodologies.

Design and Synthesis of Functionalized Allene Derivatives for Specific Research Probes

The modular synthesis of allenes allows for the incorporation of a wide variety of functional groups. chemistryviews.org This versatility can be exploited to design and synthesize tailored allene derivatives that can serve as specific research probes in chemical biology and materials science. For example, by incorporating fluorophores, biotin (B1667282) tags, or reactive handles into the structure of this compound, it is possible to create molecules that can be used to:

Image biological processes

Identify protein-ligand interactions

Probe the microenvironment of materials

The synthesis of such probes often relies on late-stage functionalization, where a complex allene scaffold is modified in the final steps of a synthetic sequence. The development of robust and selective methods for the late-stage functionalization of aryl-allenes is therefore a key area of ongoing research.

Synergistic Approaches: Combining Experimental and Computational Studies for Predictive Chemistry

The synergy between experimental and computational chemistry has become indispensable for understanding and predicting the behavior of complex chemical systems, and allene chemistry is no exception. rsc.org Density Functional Theory (DFT) calculations have proven to be a powerful tool for elucidating the mechanisms of allene reactions, rationalizing observed selectivity, and predicting the outcome of new transformations. nih.govnih.govacs.orgrsc.org

For instance, computational studies have been instrumental in understanding:

The origins of regioselectivity in transition metal-catalyzed allene functionalization. acs.org

The factors that control the competition between different reaction pathways, such as cycloaddition versus dimerization. nih.govnih.govacs.org

The role of ligands in modulating the reactivity and selectivity of catalytic systems.

By combining experimental observations with theoretical calculations, researchers can gain a deeper understanding of the underlying principles that govern allene reactivity. This knowledge can then be used to design more efficient and selective reactions, and to predict the properties of new allene-containing molecules before they are synthesized in the lab. This integrated approach is crucial for accelerating the discovery of new catalysts, reactions, and materials based on the this compound scaffold. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Methylpenta-2,3-dien-1-yl)benzene, and how can purity be optimized?

- Methodological Answer : Transition-metal-catalyzed propargylation of benzene derivatives followed by isomerization is a common approach. For example, palladium-catalyzed coupling of propargyl halides with arylboronic acids can yield allene intermediates, which are stabilized via steric or electronic effects. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, with purity verification by GC-MS or HPLC (retention time comparison to standards) .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : The allene moiety (C=C=C) exhibits characteristic deshielded protons as a doublet of doublets (δ 5.2–6.0 ppm, J ≈ 10–15 Hz). Adjacent methyl groups may split signals further.

- ¹³C NMR : The central allenic carbons appear at δ 90–110 ppm.

- IR : Stretching vibrations for C=C=C appear near 1950 cm⁻¹.

Compare data to structurally similar allenes, such as those in Ma Shengming’s work on ((Buta-2,3-dien-1-yloxy)methyl)benzene .

Q. What stability considerations are critical for handling this compound under ambient conditions?

- Methodological Answer : The conjugated allene system is prone to oxidation and dimerization. Store under inert atmosphere (N₂/Ar) at ≤–20°C. Monitor degradation via periodic TLC or NMR. For photostability tests, expose to UV light (λ = 254 nm) and track changes using HPLC .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected coupling constants in NMR) be resolved for this compound?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational isomers) or impurities. Perform variable-temperature NMR to assess conformational mobility. For example, cooling to –40°C may simplify splitting patterns. Cross-validate with DFT calculations (B3LYP/6-31G*) to predict coupling constants and compare to experimental data .

Q. What computational strategies are effective for modeling the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Use molecular orbital theory (Frontier Molecular Orbital, FMO) to evaluate the allene’s role as a diene or dienophile. Calculate HOMO/LUMO energies at the M06-2X/def2-TZVP level. For Diels-Alder reactions, simulate transition states with QM/MM methods to predict regioselectivity .

Q. How does the methyl substituent influence the compound’s electronic properties and reactivity?

- Methodological Answer : The methyl group at position 4 induces hyperconjugation, stabilizing the allene system. Electrostatic potential maps (ESP) derived from DFT can visualize electron density shifts. Experimentally, compare reaction rates with non-methylated analogs (e.g., penta-2,3-dien-1-ylbenzene) in electrophilic additions .

Q. What advanced analytical techniques are suitable for detecting trace amounts of this compound in complex matrices?

- Methodological Answer : Use UPLC-QTOF-MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (water/acetonitrile + 0.1% formic acid). For quantification, employ a deuterated internal standard (e.g., d₅-(4-Methylpenta-2,3-dien-1-yl)benzene) to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.